Chlorophyllins

Antioxidant Lipid Oxidation Food Chemistry

Chlorophyllins (CAS 85536-03-4) are semi-synthetic, water-soluble chlorophyll derivatives where the central magnesium is replaced with copper, zinc, or iron, yielding a stable green colorant (E141) resistant to light and acid degradation. Unlike natural chlorophyll, copper-chlorophyllin delivers superior antioxidant protection in lipid systems; sodium zinc chlorophyllin exhibits 22.5x greater antioxidant potency. Clinically validated to inhibit aflatoxin bioavailability at 150 mg oral dose. Ideal for low-pH beverages, functional foods, preclinical oncology, and carcinogen mitigation trials.

Molecular Formula Chlorophyllin a (acid form): C34H34N4O5; Chlorophyllin b (acid form): C34H32N4O6
C34H31CuN4Na3O6
Molecular Weight 724.1 g/mol
CAS No. 85536-03-4
Cat. No. B1632289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorophyllins
CAS85536-03-4
Molecular FormulaChlorophyllin a (acid form): C34H34N4O5; Chlorophyllin b (acid form): C34H32N4O6
C34H31CuN4Na3O6
Molecular Weight724.1 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2]
InChIInChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5
InChIKeyHWDGVJUIHRPKFR-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorophyllins (CAS 85536-03-4) Technical Overview: A Guide for R&D and Procurement


Chlorophyllins (CAS 85536-03-4) represent a class of semi-synthetic, water-soluble derivatives of natural chlorophyll. They are typically produced by saponification of chlorophyll, which removes the hydrophobic phytol tail, followed by substitution of the central magnesium ion with a metal such as copper, zinc, or iron to enhance stability [1]. This process yields a complex mixture of chlorin derivatives, primarily copper complexes (E141), which exhibit distinct physicochemical properties, including high water solubility and resistance to degradation by light and acid, compared to their natural, oil-soluble precursors [2]. These modifications are critical for their function in various industrial and biomedical applications [3].

Why Generic Substitution of Chlorophyllins (CAS 85536-03-4) Fails: A Guide for Procurement Specialists


Substituting a specific chlorophyllin preparation with another chlorophyll derivative or an alternative antioxidant colorant without rigorous evaluation is not scientifically justifiable due to significant differences in their core molecular structure, which dictate their performance in specific applications [1]. Key differentiators, such as the identity of the chelated metal ion (e.g., copper vs. zinc vs. magnesium), directly influence their antioxidant potency, photostability, and bioactivity profiles [2]. Furthermore, the biological effects of water-soluble chlorophyllins are not identical to those of natural, oil-soluble chlorophyll; for instance, they differ fundamentally in their ability to mitigate heme-induced colonic cytotoxicity [3]. The specific matrix of a commercial product, which is a complex mixture of derivatives, also dictates its exact colorimetric properties and regulatory status (e.g., E140 vs. E141), making a one-to-one substitution in a formulation a potential compliance and performance risk [4].

Quantifiable Performance Differentiation of Chlorophyllins (CAS 85536-03-4) Against Comparators


Superior Antioxidant Activity of Copper Chlorophyllin vs. Natural Chlorophylls

Copper-chlorophyllin (a key component of CAS 85536-03-4) demonstrates a quantifiably higher antioxidant activity compared to natural, magnesium-containing chlorophyll derivatives. In both β-carotene bleaching and DPPH radical scavenging assays, Cu-chlorophyllin outperformed its natural counterparts, highlighting the critical role of the central chelated metal ion (copper vs. magnesium) in determining functional efficacy [1].

Antioxidant Lipid Oxidation Food Chemistry

Differentiated Pharmacokinetic Impact on Carcinogen Bioavailability

In a direct human crossover study, co-administration of 150 mg of chlorophyllin (CHL) with a 30 ng dose of 14C-aflatoxin B1 significantly altered the toxin's pharmacokinetic profile compared to co-administration with 150 mg of natural chlorophyll (Chla). CHL treatment led to a quantifiable reduction in both the maximum plasma concentration (Cmax) and the area under the curve (AUC) of the carcinogen, thereby limiting its systemic bioavailability [1].

Pharmacokinetics Chemoprevention Aflatoxin Bioavailability

Comparative In Vitro Efficacy of Sodium Zinc vs. Sodium Copper Chlorophyllin

Within the chlorophyllin class, the specific chelated metal profoundly influences antioxidant performance. A head-to-head comparison of sodium zinc chlorophyllin (SZC) and sodium copper chlorophyllin (SCC) in a β-carotene bleaching inhibition assay revealed that SZC was 22.5 times more potent than SCC. The EC50 values for SZC and SCC were 0.04 mg/mL and 0.90 mg/mL, respectively [1].

Antioxidant Nutraceuticals Phytochemistry EC50

Specificity of Natural Chlorophyll vs. Chlorophyllin in Heme-Induced Cytotoxicity

The biological activities of natural chlorophyll and water-soluble chlorophyllins are not interchangeable. In a rat model of heme-induced colonic cytotoxicity and hyperproliferation, natural chlorophyll provided significant protection, while chlorophyllin failed to mimic this specific protective effect [1]. This demonstrates a critical functional divergence between the two classes of compounds.

Colon Cancer Cytotoxicity Heme In Vivo Model

Evidence-Based Application Scenarios for Chlorophyllins (CAS 85536-03-4)


Development of Robust Antioxidant Formulations for Functional Foods and Nutraceuticals

Formulators seeking a stable, water-soluble green colorant with inherent antioxidant properties should prioritize copper-chlorophyllin (a primary component of CAS 85536-03-4). Direct evidence demonstrates its superior antioxidant activity in protecting against lipid oxidation compared to natural, magnesium-based chlorophylls, making it a valuable functional ingredient beyond simple coloration [1]. For applications where maximal antioxidant potency is the primary driver, the procurement team should consider sodium zinc chlorophyllin, which exhibits 22.5x greater potency in inhibiting β-carotene bleaching than the more common sodium copper form [2].

Use in Chemoprevention Studies Involving Dietary Carcinogen Exposure

Research groups designing human intervention trials to mitigate the bioavailability of ingested carcinogens like aflatoxin B1 can rely on chlorophyllin (CHL). Quantitative pharmacokinetic data from a human volunteer study confirm that 150 mg of orally co-administered CHL effectively impedes aflatoxin absorption and reduces key pharmacokinetic parameters like Cmax and AUC, thereby limiting systemic exposure to the toxin [3]. This evidence supports the selection of a specific grade of chlorophyllin for reproducible clinical or translational research outcomes.

Formulation of Acidic and Clear Beverages with a Stable Green Colorant

Food scientists and beverage developers requiring a green colorant that maintains its hue in low-pH, water-based, and transparent systems will find that water-soluble chlorophyllins, particularly copper complexes (E141), are the appropriate technical choice. Unlike their oil-soluble, unstable natural chlorophyll counterparts (E140), chlorophyllins offer the requisite solubility and resistance to acid-induced degradation, ensuring product stability and visual appeal throughout the intended shelf life [4].

Preclinical Research on Mitigating Chemotherapy-Induced Toxicity

In preclinical oncology models, sodium copper chlorophyllin (CHL) has demonstrated a specific and quantifiable therapeutic benefit. When orally administered at a dose of 100 mg/kg body weight, CHL significantly alleviated the symptoms of cyclophosphamide-induced painful bladder syndrome in mice by restoring IL-22 levels, reducing oxidative stress, and improving bladder function [5]. This provides a clear, data-driven rationale for procuring this specific compound for further investigation into supportive care in cancer treatment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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